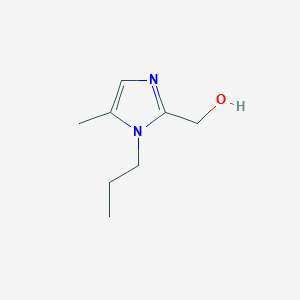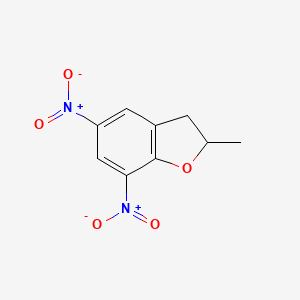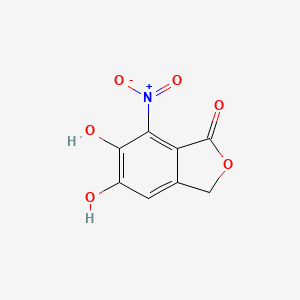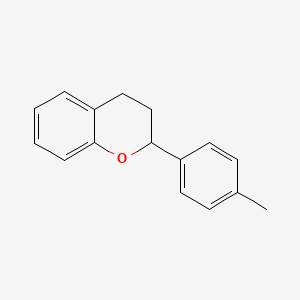![molecular formula C12H14N2O4 B8637414 4-[(3-nitro-phenyl)-acetyl]-morpholine CAS No. 19281-20-0](/img/structure/B8637414.png)
4-[(3-nitro-phenyl)-acetyl]-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-nitro-phenyl)-acetyl]-morpholine is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is characterized by the presence of a morpholine ring and a nitrophenyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-[(3-nitro-phenyl)-acetyl]-morpholine typically involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(3-nitro-phenyl)-acetyl]-morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(3-nitro-phenyl)-acetyl]-morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(3-nitro-phenyl)-acetyl]-morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-[(3-nitro-phenyl)-acetyl]-morpholine can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)-2-(4-nitrophenyl)ethan-1-one: This compound has a similar structure but with the nitro group in a different position, which may affect its reactivity and biological activity.
1-(Piperidin-4-yl)-2-(3-nitrophenyl)ethan-1-one: This compound has a piperidine ring instead of a morpholine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
19281-20-0 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-4-6-18-7-5-13)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2 |
InChI-Schlüssel |
YCLQRUDKGXDPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate](/img/structure/B8637397.png)




